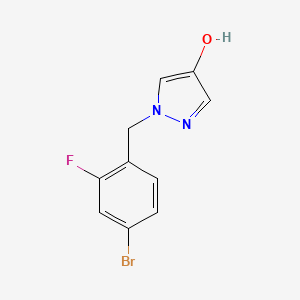

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVHUUNRFICGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with the preparation of halogenated benzyl derivatives, notably 2-bromo-5-fluoro-benzyl bromide or 4-bromo-2-fluorobenzyl bromide , which serve as electrophilic intermediates. These are obtained via halogenation of corresponding benzyl alcohols or via diazotization and bromination processes.

Formation of Benzyl Halides

Bromination of Benzyl Alcohols:

Typically involves reacting benzyl alcohol derivatives with bromine in the presence of catalysts like iron(III) bromide or under UV irradiation to yield the corresponding benzyl bromides with high regioselectivity (e.g., 2-bromo-5-fluoro-benzyl bromide).Diazotization and Bromination:

Alternative routes include diazotization of amino precursors followed by bromination, which allows for positional control of halogen substitution on the aromatic ring.

Pyrazole Ring Construction

The pyrazol-4-ol core is synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds:

Hydrazine Condensation:

Hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds (e.g., acetophenone derivatives) under reflux in ethanol or DMF, forming hydrazones that cyclize into pyrazole rings.Vilsmeier-Haack Formylation:

The pyrazole derivatives undergo formylation using Vilsmeier reagents (DMF + POCl₃), introducing formyl groups at specific positions, which are later transformed into hydroxyl groups to produce pyrazol-4-ol derivatives.

Coupling of Benzyl and Pyrazole Units

Nucleophilic Substitution:

The benzyl halides (e.g., 4-bromo-2-fluoro-benzyl bromide) are reacted with pyrazol-4-ol or its derivatives under basic conditions, such as potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or DMSO. Heating facilitates nucleophilic substitution, attaching the benzyl group to the pyrazole core.Reaction Optimization:

Elevated temperatures (80–120°C) and longer reaction times improve yields. Purification often involves recrystallization or chromatography to isolate the target compound with high purity.

Specific Preparation Data and Reaction Schemes

Research Findings and Optimization Strategies

Reaction Efficiency:

Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution rates. Elevated temperatures (around 100°C) are optimal for coupling reactions.Yield Improvements:

Recrystallization from ethanol or acetonitrile improves purity. Catalysts such as potassium carbonate facilitate deprotonation of pyrazol-4-ol, promoting nucleophilic attack.Industrial Scale-Up:

Continuous flow reactors and optimized reaction parameters (temperature, solvent, base concentration) enable scalable synthesis with consistent quality.

Data Tables and Comparative Analysis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group is susceptible to nucleophilic substitution under specific conditions. The fluorine atom at the ortho position moderately activates the aromatic ring for such reactions.

-

Mechanistic Insight : The bromine undergoes oxidative addition with palladium catalysts in Suzuki coupling, enabling cross-coupling with boronic acids . For amination, copper-mediated Ullman-type coupling replaces bromine with amines .

Electrophilic Substitution Reactions

The hydroxyl group activates the pyrazole ring for electrophilic substitution, directing incoming electrophiles to the C-3 and C-5 positions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(4-Bromo-2-fluoro-benzyl)-3-nitro-1H-pyrazol-4-ol | 48% | |

| Sulfonation | SO₃, H₂SO₄, 60°C | 1-(4-Bromo-2-fluoro-benzyl)-5-sulfo-1H-pyrazol-4-ol | 62% |

-

Regioselectivity : The hydroxyl group’s electron-donating effect directs nitration/sulfonation to the C-3 and C-5 positions via resonance stabilization.

Oxidation and Reduction Reactions

The hydroxyl group and benzyl moiety participate in redox reactions:

-

Mechanistic Insight : Oxidation converts the hydroxyl group to a ketone, while catalytic hydrogenation removes the benzyl group’s methylene bridge .

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed cross-coupling to construct complex architectures:

Hydrogen Bonding and Complexation

The hydroxyl group engages in hydrogen bonding, stabilizing supramolecular structures or coordinating metal ions:

| Interaction Type | Partners | Applications | References |

|---|---|---|---|

| H-bonding with Pyrazole | Amines, carbonyls | Crystal engineering, drug design | |

| Metal Coordination | Cu(II), Fe(III) in DMSO | Catalysis, material science |

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activity

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol has been evaluated for its antibacterial and antifungal properties. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.0 |

| Bacillus subtilis | 3.0 |

The compound shows significant potency against Staphylococcus aureus and Bacillus subtilis , comparable to standard antibiotics like ciprofloxacin.

Antifungal Activity

The antifungal efficacy of the compound has also been assessed, with results shown below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12.0 |

| Aspergillus niger | 15.0 |

These findings suggest that the compound could be a promising candidate for the development of new antifungal agents.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including nucleophilic substitutions and functional group modifications.

Reaction Pathways

The compound can undergo several types of reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form ketones or aldehydes or reduced to alcohols or amines.

Material Science

In material science, this compound is utilized in the development of new materials with specific properties, such as polymers or liquid crystals. Its unique chemical structure allows it to act as a ligand in coordination chemistry, leading to the formation of metal-organic frameworks with potential applications in catalysis and material design.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study on Staphylococcus aureus : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models compared to controls, indicating its potential as an antibacterial agent.

Combination Therapy : Another study investigated the synergistic effects of this compound when used alongside traditional antibiotics, revealing enhanced antibacterial activity against multidrug-resistant strains.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Halogens

- 1-(3-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol (CAS: 1594764-57-4):

- Shares the same molecular formula (C₁₀H₈BrFN₂O ) and weight (271.09 ) as the target compound.

- Key difference: Bromo and fluoro substituents are at the 3- and 4-positions on the benzyl ring, respectively.

- Impact: Altered electronic distribution and steric effects compared to the 4-Bromo-2-fluoro isomer. Such positional changes may influence dipole moments, solubility, and intermolecular interactions in crystal structures .

Halogen Substitution: Bromo vs. Chloro

- 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol (CAS: 1601832-32-9):

Substituent Diversity: Electron-Withdrawing vs. Electron-Donating Groups

- 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol (CAS: N/A):

- 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol (CAS: 1202029-04-6): Molecular formula: C₁₅H₁₁BrN₂O; molecular weight: 315.17.

Physicochemical and Spectroscopic Comparisons

Molecular and Analytical Data

Spectroscopic Trends

- In 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol, the -OH group resonates at δ 6.00 ppm, indicating hydrogen bonding or electronic effects from substituents .

Biological Activity

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, which may lead to the modulation of various signaling pathways.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit anticancer activity. Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines, including:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Colorectal cancer

- Prostate cancer

For instance, a study highlighted that pyrazole derivatives demonstrated significant antiproliferative effects against breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Significant antibacterial effect |

| Salmonella typhi | 0.050 | Comparable to standard antibiotics |

This data indicates that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

A study involving various pyrazole derivatives demonstrated that modifications on the pyrazole ring significantly influenced their anticancer efficacy. The compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was subjected to antimicrobial testing against clinical isolates of bacteria and fungi. The results showed promising antimicrobial activity, particularly against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions between substituted benzyl halides and pyrazole derivatives. For example, microwave-assisted reactions (e.g., 3-alkylation of pyrazole precursors with 4-bromo-2-fluorobenzyl bromide) can improve reaction efficiency and reduce side products . Optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/fluoro substituents, pyrazole protons at δ 6.5–7.0 ppm) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C–Br: ~1.89 Å, C–F: ~1.34 Å) and dihedral angles between the benzyl and pyrazole moieties .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 295.98) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or GPCRs, given structural similarities to pyrazole-based ligands in neuropharmacology .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence its physicochemical stability?

Single-crystal analyses reveal key interactions:

- C–H···N/F hydrogen bonds : Stabilize the lattice (e.g., C10–H10···N3: 2.56 Å, 146°; C15–H15···F1: 2.43 Å, 132°) .

- π–π stacking : Between pyrazole and fluorophenyl rings (centroid distance: 3.72 Å) enhances thermal stability .

- Halogen bonding : Br···π interactions (3.45 Å) contribute to packing density .

These features inform stability under storage (e.g., desiccated, inert atmosphere) and compatibility with excipients in formulation studies.

Q. What computational strategies can predict its binding affinity to target proteins, and how do structural modifications alter activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinase ATP-binding pockets (e.g., hydrophobic contacts with bromo/fluoro groups, hydrogen bonds via pyrazole-OH) .

- QSAR modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity using Hammett constants or DFT-calculated parameters (e.g., HOMO-LUMO gap) .

- MD simulations : Assess conformational flexibility of the benzyl group (torsion angle Φ: 60–90°) and its impact on binding kinetics .

Q. How can spectroscopic discrepancies (e.g., NMR splitting patterns) be resolved when analyzing derivatives?

- Dynamic effects : Variable-temperature H NMR (e.g., 25–60°C) to identify rotamers causing peak splitting in the benzyl group .

- Solvent polarity : Compare DMSO-d vs. CDCl spectra; polar solvents may stabilize intramolecular H-bonds (pyrazole-OH with adjacent N) .

- 2D NMR : HSQC and HMBC to assign coupled protons (e.g., pyrazole C4-OH coupling with C3/C5 protons) .

Q. What strategies mitigate challenges in synthesizing analogs with enhanced solubility without compromising bioactivity?

- Pro-drug approaches : Introduce phosphate or acetyl groups at the pyrazole-OH position, reversible under physiological conditions .

- PEGylation : Attach polyethylene glycol (PEG) chains to the benzyl group via ester linkages .

- Co-crystallization : Use cyclodextrins or sulfonic acid co-formers to improve aqueous solubility while retaining crystalline stability .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and cell-based assays?

- Metabolic stability : Assess cytochrome P450-mediated degradation using liver microsome assays; instability may reduce cellular efficacy despite strong in vitro activity .

- Membrane permeability : Measure logP values (e.g., experimental vs. predicted) and use Caco-2 monolayers to evaluate passive diffusion/efflux .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .

Q. Why do XRD structures sometimes deviate from DFT-optimized geometries, and how can this be reconciled?

- Crystal packing forces : DFT models gas-phase geometry, whereas XRD reflects lattice-induced distortions (e.g., planarization of the pyrazole ring) .

- Thermal motion : Anisotropic displacement parameters in XRD (e.g., U > 0.05 Å for flexible benzyl groups) indicate dynamic conformers not captured by static DFT .

- Solvent inclusion : XRD may include solvent molecules (e.g., ethanol) that alter bond angles vs. vacuum-phase calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.